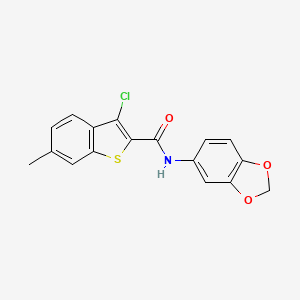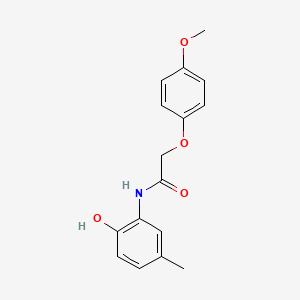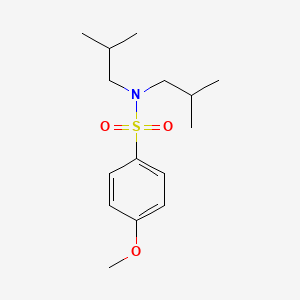
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. This compound is structurally similar to other oxadiazole derivatives, which have been shown to have a range of biological activities. The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been the subject of extensive research, and a number of different methods have been developed.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases that are involved in cell signaling pathways. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antimicrobial and antifungal properties, and can inhibit the growth of a range of bacterial and fungal species. In addition, it has been shown to have anti-inflammatory effects, and can reduce the production of pro-inflammatory cytokines in immune cells. Finally, this compound has been shown to have anticancer properties, and can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. This compound has been shown to have antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for investigating a range of biological processes. However, one limitation of using this compound is its potential toxicity. Like many other heterocyclic compounds, 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Finally, there is potential for the development of new fluorescent probes based on the structure of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, which could be used for imaging and sensing applications in biological systems.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been achieved through a variety of methods. One common approach involves the reaction of 3,4-dimethoxybenzylhydrazine with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethoxybenzylhydrazine with 4-nitrobenzaldehyde, followed by cyclization with acetic anhydride. Both of these methods have been shown to be effective for the synthesis of this compound.
Applications De Recherche Scientifique
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been the subject of extensive research for its potential as a therapeutic agent. This compound has been shown to have a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In addition, it has been investigated for its potential as a fluorescent probe for detecting nitric oxide in biological systems.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-14-8-3-11(9-15(14)24-2)10-16-18-17(25-19-16)12-4-6-13(7-5-12)20(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJQWAPFYOTFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)



![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)
![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)




